

# Measuring Protease Activity in Cell Lysates Using a Chromogenic Substrate

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## Compound of Interest

Compound Name: BZiPAR

Cat. No.: B14087539

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## Application Notes and Protocols for Researchers

### Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, cell signaling, apoptosis, and cancer progression.[1][2] The dysregulation of protease activity is often linked to various diseases, making them key targets for therapeutic intervention.[1][3] Consequently, the accurate measurement of protease activity in biological samples, such as cell lysates, is essential for basic research and drug development.

This document provides a detailed protocol and application notes for measuring the activity of trypsin-like serine proteases in cell lysates using a chromogenic substrate. While the specific substrate "BZiPAR" was requested, it does not appear to be a recognized or commercially available reagent. Therefore, this guide will utilize a well-characterized and widely used alternative, N $\alpha$ -Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), to illustrate the principles and procedures. This substrate is specifically cleaved by proteases after an Arginine residue, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.

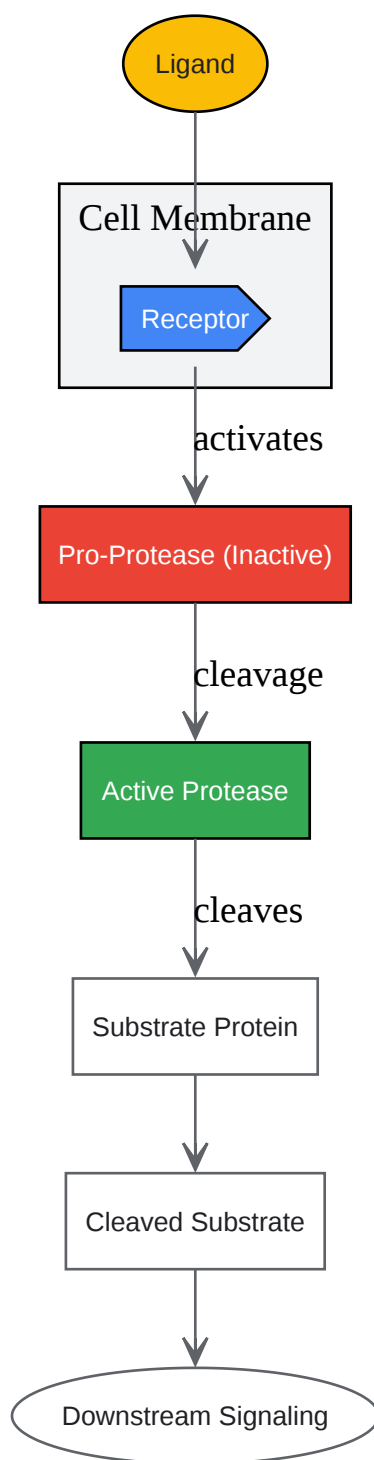
### Principle of the Assay

The assay is based on the enzymatic cleavage of the chromogenic substrate Bz-Arg-pNA by trypsin-like serine proteases. The substrate consists of an arginine residue linked to p-

nitroaniline. In its intact form, the substrate is colorless. However, upon cleavage by a protease at the carboxyl side of the arginine residue, free p-nitroaniline (pNA) is released. This liberated pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the protease activity in the sample.

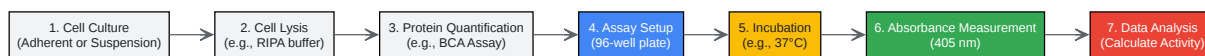
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway involving a protease and the general experimental workflow for the protease activity assay.



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Caption: Hypothetical signaling pathway where a protease is activated and cleaves a substrate.



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## References

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